Fexofenadine hydrochloride

Catalog No.
S527952
CAS No.
153439-40-8
M.F
C32H40ClNO4
M. Wt
538.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fexofenadine hydrochloride

CAS Number

153439-40-8

Product Name

Fexofenadine hydrochloride

IUPAC Name

hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride

Molecular Formula

C32H40ClNO4

Molecular Weight

538.1 g/mol

InChI

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H

InChI Key

RRJFVPUCXDGFJB-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl

Solubility

71.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Allegra, alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol, fexofenadine, fexofenadine hydrochloride, MDL 16,455A, MDL 16.455, MDL 16455, MDL-16455, Telfast

Canonical SMILES

[H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-]

Fexofenadine hydrochloride is an antihistamine used primarily to relieve symptoms associated with allergic conditions such as hay fever and chronic urticaria. It is classified as a second-generation histamine H1-receptor antagonist, which means it selectively blocks the action of histamine at H1 receptors, thereby alleviating allergy symptoms without significant sedative effects. The chemical structure of fexofenadine hydrochloride is represented by the formula C32H39NO4HCl\text{C}_{32}\text{H}_{39}\text{N}\text{O}_{4}\text{HCl}, with a molecular weight of 538.13 g/mol. It appears as a white to off-white crystalline powder, soluble in methanol and ethanol, and has limited solubility in water and chloroform .

Fexofenadine's primary mechanism of action involves blocking histamine H₁ receptors []. Histamine is a chemical released by the body during an allergic reaction, and H₁ receptors are present on various cells involved in the allergic response []. By binding to these receptors, fexofenadine prevents histamine from exerting its effects, thereby alleviating allergy symptoms [].

Efficacy and Safety in Allergic Rhinitis and Urticaria

FexoHCl's efficacy in treating allergic rhinitis (hay fever) and urticaria (hives) is well-established through numerous clinical trials. Studies have demonstrated its effectiveness in alleviating symptoms such as sneezing, runny nose, itchy eyes, and skin welts [, ].

A double-blind, placebo-controlled study compared FexoHCl to loratadine, another antihistamine, for seasonal allergic rhinitis. The results showed that FexoHCl was significantly more effective in relieving eye symptoms and nasal congestion [].

Similarly, a study investigating the efficacy of FexoHCl in chronic idiopathic urticaria (CIU) found it to be superior to placebo in reducing symptoms and improving quality of life [].

Potential Benefits Beyond Allergies

While primarily used for allergies, research suggests FexoHCl may offer potential benefits in other areas:

  • Atopic Dermatitis

    Studies have shown that FexoHCl can improve itching associated with atopic dermatitis (eczema), suggesting its potential role in managing this condition [].

  • Mast Cell Activation Disorders

    FexoHCl may have a role in managing mast cell activation disorders, a group of conditions characterized by the abnormal release of histamine from mast cells. Research suggests it may be beneficial in specific types of these disorders [].

  • Neurological Studies

    Some studies have explored the potential effects of FexoHCl on cognitive function and mental health. While results are inconclusive, they indicate a need for further investigation in this area [].

Fexofenadine hydrochloride undergoes minimal metabolism in the body, with approximately 5% of an ingested dose being metabolized. The primary metabolic pathways involve the formation of a methyl ester and another minor metabolite, MDL 4829. The drug is largely excreted unchanged, with about 80% eliminated via feces and 11% through urine . The compound does not significantly interact with cytochrome P450 enzymes, which is a common pathway for many drugs, thus reducing the risk of drug-drug interactions .

Fexofenadine functions by antagonizing H1 receptors, which are responsible for mediating allergic reactions. Upon exposure to allergens, histamine is released from mast cells and basophils, leading to symptoms such as itching, sneezing, and nasal congestion. Fexofenadine's mechanism involves blocking these receptors, thus preventing histamine from exerting its effects. It has been shown to have a rapid onset of action (within 1-3 hours) and a duration of effect lasting up to 24 hours . Importantly, fexofenadine does not cross the blood-brain barrier significantly, which accounts for its non-sedative profile compared to first-generation antihistamines .

The synthesis of fexofenadine hydrochloride typically involves several steps starting from terfenadine, its parent compound. The process includes:

  • Hydroxylation: Modification of the terfenadine structure to introduce hydroxyl groups.
  • Piperidine Formation: Incorporation of piperidine moieties through various

Fexofenadine hydrochloride is primarily used in clinical settings for:

  • Allergic Rhinitis: Treatment of seasonal allergies (hay fever).
  • Chronic Urticaria: Management of chronic hives.
  • Non-Sedating Antihistamine: Preferred choice for patients needing allergy relief without sedation.

It is available in various formulations including tablets and oral suspensions, typically dosed once or twice daily depending on the condition being treated .

Fexofenadine has been studied extensively for potential drug interactions. Notably:

  • Fruit Juices: Co-administration with fruit juices (e.g., grapefruit, orange) can significantly reduce the absorption of fexofenadine due to inhibition of organic anion transporting polypeptides (OATP) involved in its transport. This can lead to decreased plasma concentrations and reduced efficacy .
  • Other Medications: Fexofenadine may exhibit altered pharmacokinetics when taken with certain drugs such as erythromycin and ketoconazole, which can increase its plasma levels significantly .

These interactions highlight the importance of adhering to guidelines regarding food and drug co-administration.

Fexofenadine hydrochloride shares similarities with other antihistamines but stands out due to its unique properties:

Compound NameTypeSedative EffectDuration of ActionUnique Features
CetirizineSecond-generationMild24 hoursSlightly sedating; used for allergic rhinitis
LoratadineSecond-generationNone24 hoursNon-sedating; longer half-life than fexofenadine
DesloratadineSecond-generationNone24 hoursActive metabolite of loratadine; similar effects
TerfenadineFirst-generationYesShorter than fexofenadineAssociated with cardiac toxicity; withdrawn from market

Fexofenadine's minimal sedative effects and lack of significant drug interactions make it a preferred choice among second-generation antihistamines for managing allergic conditions effectively .

The synthesis of fexofenadine hydrochloride follows a well-established multi-step organic pathway that involves several critical intermediates and reaction mechanisms [1] [2]. The most widely adopted synthetic route begins with the preparation of alpha,alpha-dimethylphenylacetic acid derivatives and proceeds through a series of transformations culminating in the formation of the final active pharmaceutical ingredient [3].

Initial Pathway Development

The foundational synthetic approach starts with N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide as the key starting material [1]. This compound undergoes a critical transformation involving hydrogen chloride gas bubbling in absolute ethanol solvent until saturation is achieved [1]. The reaction proceeds under reflux conditions for 20-30 hours, with the N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide maintaining a volumetric molar concentration of 0.40-0.50 mol/L in the absolute alcohol solvent [1].

Following the initial transformation, the reaction mixture is processed through dichloromethane extraction to yield 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ester [1]. This intermediate serves as a crucial building block for subsequent coupling reactions with azacyclonol (4-piperidinyl diphenylmethanol) [1] [12].

Azacyclonol Coupling Mechanism

The coupling reaction between the chlorobutyryl intermediate and azacyclonol represents a pivotal step in fexofenadine synthesis [4] [12]. Azacyclonol, also known as diphenylmethanolpiperidine, serves as the parent structure for antihistamine compounds including fexofenadine [12]. The reaction typically employs toluene as the solvent, with the 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ester and 4-piperidyl diphenylmethanol maintaining a molar ratio of 1.0-1.1:1 [1].

The volumetric molar concentration of 4-piperidyl diphenylmethanol in toluene is maintained at 0.30-0.32 mol/L [1]. Sodium carbonate, potassium iodide, and water are added to facilitate the coupling reaction, with the weight ratio of sodium carbonate, water, and potassium iodide maintained at 73-75:50-54:1 [1]. The volume ratio of water to toluene is controlled at 1:13-15, and the reaction mixture undergoes reflux for 36 hours [1].

Advanced Synthetic Strategies

Recent developments in fexofenadine synthesis have focused on direct coupling approaches that eliminate intermediate isolation steps [27]. One innovative method involves the direct reaction of cyclopropyl aryl ketones with azacyclonol under carefully controlled conditions [27]. This approach significantly simplifies the synthetic pathway by reducing the number of process steps and improving overall reaction efficiency [27].

The reduction of the ketone functionality to the corresponding alcohol represents another critical transformation in the synthetic sequence [28]. Sodium borohydride serves as the preferred reducing agent, operating at temperatures between 35-70°C in alcoholic solvents such as methanol or ethanol [28]. Complete conversion of the ketone group is essential to minimize impurity formation and achieve high yields [28].

Hydrolysis and Final Product Formation

The final stages of synthesis involve hydrolysis of ester functionalities using strong bases [28]. Sodium hydroxide, potassium hydroxide, or lithium hydroxide serve as effective hydrolysis agents [28]. The reaction typically proceeds under reflux conditions, with careful monitoring to ensure complete conversion to the carboxylic acid form of fexofenadine [28].

Following hydrolysis, the product is precipitated through careful pH adjustment using hydrochloric acid [2]. The precipitation is typically conducted at controlled temperatures between 10°C and room temperature, with pH maintained between 2.5 and 6.5 depending on the specific protocol [2] [28].

Process Optimization: Yield Enhancement and Purification Strategies

Yield Enhancement Methodologies

Process optimization for fexofenadine hydrochloride synthesis has focused extensively on maximizing yield while maintaining product purity [28]. The implementation of one-pot synthetic approaches has demonstrated significant advantages in terms of yield improvement and cost reduction [28]. These methods achieve yields exceeding 88.5% through careful control of reaction parameters and elimination of intermediate isolation steps [2] [28].

Temperature control represents a critical factor in yield optimization [28]. The reduction step requires precise temperature maintenance between 35-70°C to ensure complete conversion of ketone intermediates to the corresponding alcohols [28]. Deviations from this temperature range result in incomplete conversion and reduced overall yields [28].

The use of appropriate reducing agents in optimal quantities has proven essential for yield enhancement [28]. Sodium borohydride addition in controlled portions, typically 2.5g per 50g of starting material, provides consistent results [28]. The reaction progress is monitored through high-performance liquid chromatography until ketone content falls below 0.1% [28].

Purification Strategy Development

Crystallization-based purification has emerged as the primary method for achieving pharmaceutical-grade purity [28]. The process involves initial crystallization from the reaction mixture, followed by recrystallization from appropriate solvents [28]. Ethanol recrystallization at elevated temperatures (reflux for 3 hours) followed by cooling to 0-5°C provides effective purification [28].

The purification process achieves remarkable purity levels, with high-performance liquid chromatography analysis demonstrating purities exceeding 99.79% [28]. Meta-isomer impurities are reduced to levels below 0.03%, while ketone impurities become undetectable through optimized purification protocols [28].

Solvent selection for recrystallization plays a crucial role in purification efficiency [21]. Methanol-water mixtures in specific ratios have demonstrated effectiveness for certain polymorphic forms, while acetonitrile systems prove beneficial for alternative crystalline modifications [21].

Process Scale-Up Considerations

Industrial-scale production requires careful translation of laboratory-scale conditions to larger reaction vessels [34]. Equipment specifications for large-scale manufacturing include high-shear mixer granulators capable of handling 180g batches of fexofenadine hydrochloride with appropriate excipient ratios [34].

Drying operations utilize specialized equipment such as fluidized bed dryers operating at controlled temperatures around 54°C [34]. Milling operations employ Quadra Co-mills equipped with appropriate screen sizes (#75 screen) to achieve desired particle size distributions [34].

The implementation of Patterson-Kelley Twinshell blenders for 15-minute mixing cycles ensures uniform distribution of additives and maintains product consistency across large batches [34]. Magnesium stearate addition through hand screen #20 followed by 3-minute mixing provides appropriate lubrication for tablet compression [34].

Quality Control Integration

Process analytical technology integration has become essential for real-time monitoring of critical quality parameters during synthesis [17]. High-performance liquid chromatography with diode array detection provides comprehensive analysis of fexofenadine and related impurities including N-oxide formations, meta-isomers, and methyl ester derivatives [17].

The analytical methods demonstrate linearity across concentration ranges from 0.1-50 μg/mL for fexofenadine and related compounds [17]. Limits of detection and quantification are established at signal-to-noise ratios of 3:1 and 10:1 respectively, enabling sensitive detection of trace impurities [17].

Forced degradation studies under oxidative, acidic, basic, thermal, and photolytic conditions provide stability-indicating capabilities [17]. These studies ensure method specificity and enable identification of potential degradation pathways during manufacturing [17].

Critical Quality Attributes in Industrial-Scale Production

Physical Property Specifications

Fexofenadine hydrochloride exhibits specific physical characteristics that serve as critical quality attributes for pharmaceutical manufacturing [25] [37]. The compound appears as a white to off-white crystalline powder with a melting point range of 148-150°C [25] [37]. These physical properties must be maintained within strict specifications to ensure consistent pharmaceutical performance.

The molecular weight of 538.13 g/mol and empirical formula C₃₂H₃₉NO₄·HCl define the basic chemical identity [43]. The compound demonstrates specific solubility characteristics, being freely soluble in methanol and ethanol, slightly soluble in chloroform and water, and insoluble in hexane [43]. These solubility properties directly impact manufacturing processes and formulation development.

Crystalline structure analysis reveals multiple polymorphic forms with distinct characteristics [31]. Form A1, Form B1, and Form C1 represent three well-characterized polymorphic modifications obtained through recrystallization in organic solvents under variable conditions [31]. Each form exhibits unique powder X-ray diffraction patterns and thermal behavior profiles [31].

Purity Standards and Impurity Control

Industrial-scale production requires stringent purity standards with specifications typically exceeding 98.0% as determined by high-performance liquid chromatography [29]. The purity assessment includes comprehensive analysis of related substances and potential degradation products [26].

Key impurities that require monitoring include the N-oxide derivative (2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid), meta-isomer impurities, and methyl ester derivatives [26]. The N-oxide impurity forms during oxidative stress conditions and requires specific analytical methods for detection and quantification [26].

Ketone impurities from incomplete reduction reactions must be controlled to undetectable levels [28]. High-performance liquid chromatography methods with detection limits below 0.1% ensure adequate control of these critical impurities [28]. Meta-isomer content typically must be maintained below 0.1% to meet pharmaceutical specifications [28].

Manufacturing Process Critical Parameters

Temperature control throughout the manufacturing process represents a critical quality attribute [28]. Reduction reactions require precise temperature maintenance between 35-70°C to ensure complete conversion and optimal yield [28]. Deviations from specified temperature ranges result in increased impurity formation and reduced product quality [28].

pH control during precipitation and purification steps directly impacts product purity and polymorphic form [2] [28]. Precipitation typically occurs at pH values between 2.5-6.5, with specific pH targets depending on the desired crystalline form [2] [28]. Careful pH adjustment using hydrochloric acid or other appropriate acids ensures consistent product quality [28].

Reaction time optimization ensures complete conversion while minimizing side reaction formation [1]. Reflux periods of 20-30 hours for initial transformations and 36 hours for coupling reactions have been established as optimal for achieving high yields and purity [1]. Monitoring through analytical methods enables real-time assessment of reaction completion [28].

Crystallization Techniques and Polymorph Control

Polymorphic Form Identification and Characterization

Fexofenadine hydrochloride exhibits extensive polymorphism with numerous crystalline forms identified and characterized [31] [39]. Form I represents the anhydrous form commonly used in pharmaceutical applications, while Form II corresponds to the hydrate form that develops upon water exposure [19] [39]. Additional forms include Form III (anhydrous), Form IV (hydrate), and numerous solvate forms designated as Forms V through XXI [31] [39].

Powder X-ray diffraction serves as the primary analytical technique for polymorphic form identification [39]. Form XIX demonstrates characteristic peaks at 3.8, 8.8, 11.3, 18.8, and 20.2 ± 0.2 degrees 2-theta [39]. Form XX exhibits distinct diffraction patterns with peaks at 5.4, 10.7, 14.0, 14.7, 15.8, 17.0, 19.0, 20.0, 21.6, and 23.2 ± 0.2 degrees 2-theta [39].

Differential scanning calorimetry provides complementary characterization data for polymorphic identification [39]. Form XIX displays a first endothermic peak at 90-100°C and a second endotherm at 148-155°C [39]. Thermogravimetric analysis reveals weight loss patterns characteristic of specific polymorphic forms, with Form XIX showing 4-8% weight loss at temperatures between 30-150°C [39].

Crystallization Process Development

Controlled crystallization from methanol-water mixtures enables preparation of specific polymorphic forms [21]. Form B (approximately monohydrate) preparation involves dissolving fexofenadine hydrochloride in methanol-water mixtures followed by cooling to temperatures below -5°C [21]. The precipitate is recovered through filtration and washing with water-methanol mixtures in volume ratios of 0.8-1.25 v/v [21].

Form C preparation utilizes acetonitrile as the solvent system [21]. The process involves dispersing fexofenadine monohydrate in acetonitrile followed by controlled cooling to temperatures below -5°C, preferably around -15 to -10°C over approximately four hours [21]. The resulting precipitate contains approximately 6.5-7.5% acetonitrile, characterizing it as an approximately monosolvate form [21].

Alternative crystallization approaches employ isopropanol-water systems for Form XXI preparation [39]. The process requires fexofenadine base to isopropanol ratios of approximately 1:2 (g/vol) or below, with water content exceeding 10% by volume relative to isopropanol [39]. Cooling to temperatures between -20°C and 0°C, preferably around -10°C, with agitation facilitates crystallization [39].

Process Control Strategies

Water content control represents the most critical parameter for polymorphic form management during manufacturing [19]. Water addition serves as the key controlling factor for polymorphic conversion from Form I to Form II during wet granulation processes [19]. Complete inhibition of phase transformation occurs when water content is maintained below 15% w/w [19].

Temperature control during crystallization processes directly influences the resulting polymorphic form [21] [39]. Drying conditions significantly impact final polymorphic form, with Form XX preparation requiring drying at 50-80°C, preferably 65-70°C, under reduced pressure below 100 mmHg [39]. Drying duration typically ranges from 6-24 hours, with 16 hours being preferred for optimal results [39].

Seeding strategies enhance polymorphic control and crystallization reproducibility [21] [39]. Addition of pre-formed crystals of the desired polymorphic form promotes crystallization in the target form [21]. Mixing during drying processes accelerates conversion between polymorphic forms, particularly the transformation from Form XVI to Form XX [39].

Industrial Implementation and Scale-Up

Industrial-scale crystallization requires specialized equipment capable of precise temperature and atmospheric control [39]. Low humidity atmospheres below 20% relative humidity, preferably approaching 0% relative humidity, facilitate specific polymorphic transformations such as Form XVI to Form XX conversion [39].

Monitoring systems utilizing real-time powder X-ray diffraction enable continuous assessment of polymorphic form during large-scale crystallization [19]. These systems provide immediate feedback on crystallization progress and polymorphic form development, enabling process adjustments to maintain target specifications [19].

Quality control protocols incorporate multiple analytical techniques for comprehensive polymorphic characterization [31]. Powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis provide complementary data for polymorphic form verification [31]. These methods ensure consistent polymorphic form production across manufacturing batches [31].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

537.2645865 g/mol

Monoisotopic Mass

537.2645865 g/mol

Heavy Atom Count

38

Appearance

White to Off-White Solid

Melting Point

190-192 °C

UNII

2S068B75ZU

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Pharmacology

Fexofenadine Hydrochloride is the hydrochloride salt form of fexofenadine, a carboxylated metabolic derivative of terfenadine and second generation, long-lasting selective histamine H1 receptor antagonist, with antihistaminic activity. Upon administration, fexofenadine competitively binds of peripheral H1-receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This prevents binding of histamine to peripheral H1-receptors and prevents their activation. This prevents a histamine-mediated allergic reaction. Fexofenadine does not cross the blood-brain-barrier (BBB).

MeSH Pharmacological Classification

Histamine H1 Antagonists, Non-Sedating

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

153439-40-8

Wikipedia

Fexofenadine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types